7-(Methylthio)-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
CAS No. |
121537-60-8 |
|---|---|
Molecular Formula |
C8H8N2S |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
4-methylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C8H8N2S/c1-11-7-4-2-3-6-8(7)10-5-9-6/h2-5H,1H3,(H,9,10) |
InChI Key |
JUTPYDIIOLJRQN-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC2=C1N=CN2 |
Canonical SMILES |
CSC1=CC=CC2=C1N=CN2 |
Synonyms |
1H-Benzimidazole,4-(methylthio)-(9CI) |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation of 7 Methylthio 1h Benzo D Imidazole
Application of Multi-Dimensional NMR Spectroscopy for Proton and Carbon Connectivity
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of 7-(Methylthio)-1H-benzo[d]imidazole.
A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzimidazole (B57391) ring system, the N-H proton of the imidazole (B134444) ring, and the singlet for the methylthio (-SCH₃) group. The coupling patterns between adjacent aromatic protons would be crucial for determining their relative positions. For instance, the protons at positions 4, 5, and 6 would exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) based on their neighbors.
Table 1: Anticipated NMR Data for this compound (Hypothetical)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |
| H2 | ~8.1 | ~142 | C4, C7a |
| H4 | ~7.6 | ~120 | C5, C6, C7a |
| H5 | ~7.2 | ~123 | C4, C6, C7 |
| H6 | ~7.4 | ~115 | C4, C5, C7, C7a |
| N1-H | Broad, >12 | - | C2, C7a |
| S-CH₃ | ~2.5 | ~15 | C7 |
Note: The data in this table is hypothetical and serves as an illustration of what would be expected from NMR analysis. Actual chemical shifts may vary.
High-Resolution Mass Spectrometry for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule. For this compound, which has a molecular formula of C₈H₈N₂S, HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental value can then be compared to the calculated theoretical mass. The close agreement between the experimental and theoretical mass would confirm the elemental formula with a high degree of confidence, typically to within a few parts per million (ppm). This technique is crucial for distinguishing the compound from other isomers or molecules with the same nominal mass.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound could be grown, this technique would provide definitive proof of its structure. The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and planarity of the benzimidazole ring system and the position of the methylthio substituent. Furthermore, it would reveal crucial information about the intermolecular interactions, such as hydrogen bonding involving the N-H group and potential π-π stacking interactions between the aromatic rings, which govern the crystal packing. While crystal structures for many benzimidazole derivatives have been reported, a search of crystallographic databases reveals no entry for this compound bhu.ac.inresearchgate.net.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, FTIR and Raman spectra would be expected to show characteristic bands for:
N-H stretching: A broad band typically in the region of 3200-3500 cm⁻¹.
Aromatic C-H stretching: Sharp peaks usually above 3000 cm⁻¹.
Aliphatic C-H stretching: Bands from the methyl group around 2900-3000 cm⁻¹.
C=N and C=C stretching: Strong absorptions in the 1450-1650 cm⁻¹ region, characteristic of the benzimidazole ring.
C-S stretching: A weaker band typically found in the 600-800 cm⁻¹ region.
While no specific FTIR or Raman spectra for this compound have been published, studies on similar molecules like 2-(methylthio) benzimidazole have been conducted, providing a basis for comparison nih.gov. These techniques could also offer insights into potential tautomerism and hydrogen bonding in the solid state.
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment (if applicable to derivatives)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. The parent compound, this compound, is achiral and therefore would not exhibit a CD or ORD spectrum.
However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a stereocenter in a substituent, these techniques would be essential for assigning their absolute stereochemistry. The sign and intensity of the Cotton effects in the CD spectrum would provide information about the spatial arrangement of the atoms around the chiral center. Currently, there is no literature available on the synthesis or chiroptical analysis of chiral derivatives of this compound.
Computational and Theoretical Frameworks for Understanding 7 Methylthio 1h Benzo D Imidazole
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) is a cornerstone of quantum mechanical calculations used to investigate the electronic properties of molecules. This method provides detailed insights into the geometry, electronic distribution, and spectroscopic properties of compounds like 7-(Methylthio)-1H-benzo[d]imidazole. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can optimize the molecular geometry to its lowest energy state.
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a critical output of DFT studies. The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity. acs.org For benzimidazole (B57391) derivatives, DFT calculations have shown that the HOMO-LUMO energy gap strongly supports the potential for intramolecular energy transfer.
Furthermore, DFT can compute various global reactivity parameters, including ionization potential, electronegativity, chemical hardness, and softness, which together provide a comprehensive picture of the molecule's electronic behavior. nih.gov Natural Bond Orbital (NBO) analysis, another feature of DFT studies, can reveal charge distribution on individual atoms, identifying electron-donating and electron-accepting sites within the molecule. acs.org For instance, in a related benzimidazole derivative, the sulfur atom was found to have a high positive charge, while a nitrogen atom held a high negative charge, indicating key sites for interaction.
Table 1: Illustrative Electronic Properties of a Benzimidazole Derivative Calculated via DFT This table presents example data for a substituted benzimidazole to illustrate typical DFT outputs. The values are not specific to this compound.
| Parameter | Value (Illustrative) | Description |
| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.4 eV | Difference between LUMO and HOMO energies |
| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |
| Ionization Potential | 6.2 eV | Energy required to remove an electron |
| Electronegativity | 4.0 eV | Ability to attract electrons |
| Chemical Hardness | 2.2 eV | Resistance to change in electron configuration |
Molecular Dynamics Simulations for Conformational Landscape Exploration
The static picture provided by DFT can be complemented by Molecular Dynamics (MD) simulations, which explore the conformational landscape of a molecule over time. For this compound, MD simulations would be instrumental in understanding the flexibility of the methylthio (-SCH₃) group. These simulations could map the rotational energy barrier around the C-S bond, identifying the most stable conformations and the transitions between them.
MD simulations can also shed light on the tautomerism within the imidazole (B134444) ring. The proton on the nitrogen of the 1H-benzo[d]imidazole can potentially migrate to the other nitrogen atom. MD, particularly when combined with quantum mechanics methods (QM/MM), can simulate this dynamic process, providing insights into the relative stability of the tautomers and the energy barrier for their interconversion. Such studies on related benzimidazole systems have confirmed the existence of different tautomeric forms and analyzed their stability. mdpi.com
In Silico Prediction of Reactivity and Reaction Pathways
Computational methods are highly effective in predicting the reactivity of a molecule and elucidating potential reaction mechanisms. For this compound, the outputs from DFT calculations, such as the distribution of electrostatic potential and frontier orbital densities, can pinpoint reactive sites. The nitrogen atoms of the imidazole ring and the sulfur atom of the methylthio group are likely key centers for electrophilic and nucleophilic attacks, respectively. acs.org
Studies on the synthesis of related benzimidazole derivatives have proposed reaction mechanisms that can be computationally verified. researchgate.netmdpi.com For example, the Radziszewski reaction, involving the condensation of an α-dicarbonyl compound, ammonia, and an aldehyde, is a known pathway for forming the imidazole ring system, and its mechanism can be modeled to understand the energetics of each step. researchgate.net For this compound, computational modeling could predict the outcomes of reactions such as N-alkylation, N-arylation, or oxidation of the sulfur atom, guiding synthetic efforts.
Quantitative Structure-Activity Relationships (QSAR) Modeling of Derivatives (excluding clinical)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with their biological or chemical activity. nih.gov While clinical applications are excluded here, QSAR models are valuable for predicting other activities, such as antifungal or herbicidal potential, based on molecular descriptors.
For a series of derivatives of this compound, a QSAR study would involve several steps. First, a set of derivatives would be synthesized by modifying specific positions on the molecule. Second, their activity in a relevant non-clinical assay would be measured. Third, a wide range of molecular descriptors (e.g., topological, electronic, steric) would be calculated for each derivative using software like HyperChem. researchgate.net These descriptors can include molar refractivity, surface area, volume, and electronic parameters derived from DFT. researchgate.net
Finally, statistical methods like multiple linear regression (MLR) are used to build a mathematical model that relates the descriptors to the observed activity. researchgate.net Such models can then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing. QSAR studies on imidazole derivatives have successfully used parameters related to size, bulkiness, and lipophilicity to describe their antifungal activity. nih.gov
Solvation Models and Intermolecular Interactions
The behavior of this compound in a solution is critical for many of its applications. Computational solvation models, such as the Polarizable Continuum Model (PCM), can be applied within DFT calculations to simulate the effect of a solvent on the molecule's structure and properties. mdpi.com These models help predict how properties like conformational preference and electronic structure might change in different solvent environments.
Understanding intermolecular interactions is also crucial. In the solid state, these interactions dictate the crystal packing. X-ray diffraction studies on related benzimidazole hydrates have revealed complex networks of hydrogen bonds involving the imidazole N-H group, nitrogen atoms, and water molecules. mdpi.com These experimental findings can be complemented by computational analysis of the Hirshfeld surface to visualize and quantify intermolecular contacts. Such studies confirm that the nitrogen atoms of the benzimidazole unit are excellent hydrogen bond acceptors, while the N-H group is a strong donor, leading to the formation of stable supramolecular structures. mdpi.com These same interactions are fundamental to how the molecule might bind to a target surface or another molecule in a non-covalent manner.
Chemical Reactivity and Derivatization Strategies for 7 Methylthio 1h Benzo D Imidazole
Electrophilic and Nucleophilic Substitution Reactions on the Benzimidazole (B57391) Core
The benzimidazole ring system possesses a distinct electronic character. The N1 nitrogen is considered π-excessive, while the N3 nitrogen is π-deficient. This electronic distribution makes the C2 position susceptible to nucleophilic attack. chemicalbook.com Conversely, the benzene (B151609) portion of the molecule, specifically positions 4, 5, and 6, are π-excessive and thus prone to electrophilic substitution reactions. chemicalbook.com
While specific studies on the electrophilic and nucleophilic substitution reactions directly on 7-(Methylthio)-1H-benzo[d]imidazole are not extensively detailed in the provided results, the general reactivity of the benzimidazole core provides a predictive framework. For instance, electrophilic substitution, such as nitration or halogenation, would be expected to occur on the benzene ring, influenced by the directing effects of the methylthio and imidazole (B134444) moieties. Nucleophilic aromatic substitution is less common for the benzimidazole core itself unless activated by strongly electron-withdrawing groups.
Functionalization of the Methylthio Group: Oxidation, Alkylation, and Elimination
The methylthio group (-SCH3) at the 7-position is a key site for functionalization, offering pathways to a variety of derivatives through oxidation, alkylation, and elimination reactions.
Oxidation: The sulfur atom in the methylthio group can be readily oxidized to form sulfoxide (B87167) and sulfone derivatives. These transformations can significantly alter the electronic properties and steric profile of the molecule, influencing its biological activity and chemical reactivity. For example, the oxidation of a methylthio group to a methylsulfonyl group has been documented in related heterocyclic systems. researchgate.net
Alkylation: The sulfur atom can also act as a nucleophile, participating in alkylation reactions with electrophiles like alkyl halides. This leads to the formation of sulfonium (B1226848) salts, which can be intermediates for further transformations.
Elimination: While not a direct functionalization, the methylthio group can influence elimination reactions on adjacent positions under specific conditions, although this is less commonly explored for this particular scaffold.
Modifications at the N-H Imidazole Position: Alkylation, Acylation, and Heterocycle Fusion
The nitrogen atoms of the imidazole ring are prime targets for modification, providing a rich avenue for derivatization.
Alkylation: The N-H position of the imidazole ring can be readily alkylated using various alkylating agents in the presence of a base. researchgate.netbeilstein-journals.orgnih.gov This reaction is a common strategy to introduce diverse substituents, which can modulate the compound's physicochemical properties and biological activity. nih.gov Studies on related benzimidazole systems have shown that N-alkylation can be achieved using alkyl halides or other electrophiles. researchgate.netbeilstein-journals.org The regioselectivity of N-alkylation in unsymmetrical benzimidazoles can be influenced by the nature of the substituents on the benzene ring and the reaction conditions. beilstein-journals.org
Acylation: Similar to alkylation, the N-H position can be acylated using acyl chlorides or anhydrides to introduce acyl groups. N-acylation can serve to protect the imidazole nitrogen or to introduce specific functionalities that can interact with biological targets.
Heterocycle Fusion: The N-H and adjacent positions on the benzimidazole core can participate in reactions leading to the fusion of additional heterocyclic rings. For instance, reactions with bifunctional reagents can lead to the formation of more complex, polycyclic systems. Research on related benzimidazoles has demonstrated the synthesis of N-fused benzo mdpi.comnih.govimidazo[2,1-b]thiazole derivatives through copper- and palladium-catalyzed cross-coupling reactions. nih.gov
Exploration of Ring-Opening and Ring-Expansion Reactions
Under certain conditions, the benzimidazole ring system can undergo ring-opening or ring-expansion reactions, leading to the formation of different heterocyclic or open-chain structures. For example, unexpected ring-opening of N-substituted benzimidazoles has been observed during 1,3-dipolar cycloaddition reactions. researchgate.net These types of reactions, while less predictable, can provide access to novel molecular scaffolds. In some cases, the reaction of diazolopyridazines with ynamines has resulted in the formation of benzimidazoles and diazocines through [4+2] and [2+2] cycloadditions, indicating the potential for ring transformations. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions for Further Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, enabling extensive derivatization of the benzimidazole scaffold. uwindsor.caorganic-chemistry.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst.
For this compound, if converted to a halo-derivative (e.g., by replacing the methylthio group or by halogenating the benzene ring), it could participate in various palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide array of aryl, vinyl, and alkynyl groups, significantly expanding the chemical space around the core structure. The general catalytic cycle for these cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination steps. uwindsor.ca Furthermore, palladium-catalyzed oxidative C-H/C-H cross-coupling reactions have been developed for the direct functionalization of related heterocycles like benzothiazoles with thiophenes and thiazoles, suggesting potential applicability to this compound. rsc.org
Rational Design and Synthesis of Compound Libraries Based on this compound
The diverse reactivity of this compound at its various functional sites makes it an excellent scaffold for the rational design and synthesis of compound libraries. By systematically modifying the benzimidazole core, the methylthio group, and the N-H position, a large number of derivatives can be generated.
A general strategy for library synthesis could involve:
Core Modification: Introduction of substituents on the benzene ring via electrophilic substitution.
Methylthio Group Functionalization: Oxidation to sulfoxides/sulfones or alkylation.
N-H Derivatization: A diverse set of alkyl or acyl groups can be introduced at the imidazole nitrogen.
Cross-Coupling: Conversion to a halo-derivative followed by palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents.
This combinatorial approach allows for the systematic exploration of the structure-activity relationships (SAR) of compounds derived from this scaffold, which is a common practice in drug discovery and materials science. ias.ac.in
Mechanistic Studies of in Vitro Biological Activities of 7 Methylthio 1h Benzo D Imidazole and Its Analogs Non Clinical Focus
Investigation of Molecular Target Interactions and Binding Mechanisms
There is a lack of specific data from in vitro studies detailing the molecular target interactions and binding mechanisms of 7-(Methylthio)-1H-benzo[d]imidazole. While studies on other benzimidazole (B57391) derivatives have identified targets such as tubulin, topoisomerase, and various kinases, it remains undetermined whether this compound interacts with these or other specific cellular components. frontiersin.orgscilit.com The nature of its binding, whether covalent or non-covalent, and the specific amino acid residues involved in potential binding pockets have not been elucidated.
Enzyme Modulation Studies: Inhibition Kinetics and Allosteric Regulation
No specific enzyme modulation studies for this compound are reported in the available literature. Benzimidazole derivatives have been shown to inhibit a range of enzymes, including cyclooxygenase and 5-lipoxygenase. mdpi.com However, without dedicated enzymatic assays, the inhibitory concentration (IC₅₀), the type of inhibition (e.g., competitive, non-competitive), or any potential for allosteric regulation by this compound remains unknown.
Receptor Agonism/Antagonism at the Cellular Level (Non-Clinical Models)
There is no available research on the agonist or antagonist activity of this compound at the cellular level in non-clinical models. While some benzimidazole analogs have been investigated as antagonists for receptors like the P2X3 receptor, similar studies for the 7-methylthio substituted variant have not been published. researchgate.net Therefore, its potential to modulate receptor-mediated signaling pathways is currently uncharacterized.
In Vitro Anti-proliferative Activity and Cell Cycle Perturbation Mechanisms
While various benzimidazole derivatives have demonstrated in vitro anti-proliferative activity against cancer cell lines, often through mechanisms like apoptosis induction and cell cycle arrest, no such studies have been specifically published for this compound. nih.govresearchgate.netresearchgate.net Consequently, its potential as an anti-proliferative agent and its effects on the cell cycle are yet to be determined.
Mechanistic Basis of Antimicrobial and Antifungal Actions (Non-Clinical)
The benzimidazole scaffold is a cornerstone of several antimicrobial and antifungal agents. For instance, some 1H-benzo[d]imidazole derivatives have been found to target MmpL3 in Mycobacterium tuberculosis. However, the specific antimicrobial and antifungal mechanisms of this compound, including its spectrum of activity and its molecular targets in microbial cells, have not been the subject of published research.
Advanced Applications of 7 Methylthio 1h Benzo D Imidazole in Materials Science and Catalysis
Role as Organocatalysts or Ligands in Homogeneous and Heterogeneous Catalysis
Enantioselective Catalysis
No studies describing the use of 7-(Methylthio)-1H-benzo[d]imidazole as a ligand or catalyst in enantioselective transformations were identified.
C-H Activation and Cross-Coupling Reactions
No literature was found that documents the participation of this compound as a ligand, substrate, or catalyst in C-H activation or cross-coupling reactions.
Supramolecular Assembly and Self-Assembled Monolayers (SAMs)
There is no available research on the formation of supramolecular structures or self-assembled monolayers involving this compound.
Future Perspectives and Interdisciplinary Research Directions for 7 Methylthio 1h Benzo D Imidazole
Emergent Synthetic Methodologies and Automation in Synthesis
The synthesis of benzimidazole (B57391) derivatives, including 7-(methylthio)-1H-benzo[d]imidazole, is continually evolving with a focus on efficiency, sustainability, and the generation of diverse chemical libraries. researchgate.netbenthamdirect.com
Modern Synthetic Approaches: Recent years have seen a shift from classical condensation reactions, which often require harsh conditions, towards greener and more efficient methods. benthamdirect.com These include metal-catalyzed and metal-free synthesis, the use of nanocatalysts, photocatalysts, and biocatalysts. benthamdirect.comingentaconnect.com Cascade reactions and multi-component reactions (MCRs) are also gaining prominence as they allow for the synthesis of highly functionalized molecules in fewer steps, reducing waste and improving atom economy. pharmtech.com For instance, the condensation of o-phenylenediamine (B120857) with various substrates like aldehydes and carboxylic acids remains a primary method, but with significant refinements to improve yields and reduce environmental impact. ingentaconnect.comnih.gov
Automation in Synthesis: The automation of chemical synthesis is set to revolutionize the creation of novel benzimidazole libraries. researchgate.net Automated systems can perform entire synthetic processes, from reagent preparation to purification, with increased speed and reduced human error. sigmaaldrich.comchemspeed.com This technology is particularly valuable for high-throughput screening and the optimization of lead compounds in drug discovery. chemspeed.com Platforms that combine automated synthesis with pre-filled reagent cartridges are making complex organic synthesis more accessible and efficient. sigmaaldrich.com
Integration of Artificial Intelligence and Machine Learning in Chemical Research
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in chemical and pharmaceutical research, offering the potential to accelerate the discovery and development of new molecules like this compound. mednexus.orgjsr.org
AI in Drug Discovery and Design: AI algorithms can analyze vast datasets of chemical structures and biological activities to predict the properties of new compounds, including their efficacy and potential toxicity. ijirt.orgnih.gov This predictive power can significantly reduce the time and cost associated with drug development by identifying promising candidates early on and minimizing the need for extensive experimental screening. mednexus.orgnih.gov Deep learning models, a subset of AI, are particularly adept at tasks such as predicting drug-target interactions, drug-drug similarity, and potential side effects. ijirt.org
Predictive Modeling and Synthesis Planning: AI is being employed to predict and optimize chemical reactions, leading to reduced waste, lower energy consumption, and fewer unwanted byproducts. pharmaceutical-technology.com For instance, AI can analyze large datasets of chemical reactions to identify patterns and predict reaction outcomes, thereby assisting chemists in designing more efficient synthetic routes. pharmaceutical-technology.com Furthermore, AI-driven platforms are being developed to fully mechanize chemical synthesis, minimizing manual intervention and enhancing reproducibility. ijirt.org
Advanced Characterization Techniques for In Situ and Operando Studies
The detailed characterization of materials under real-world conditions is essential for understanding their properties and function. researchgate.net Advanced spectroscopic and microscopic techniques are enabling researchers to study chemical processes as they happen.
In Situ and Operando Spectroscopy: In situ spectroscopy involves the real-time investigation of a material during exposure to reactants or other stimuli. acs.org Operando spectroscopy takes this a step further by simultaneously measuring the catalytic activity or other functional properties of the material under realistic reaction conditions. researchgate.netreddit.com These techniques provide a direct link between the structure of a material and its performance, which is critical for designing better catalysts and other functional materials. researchgate.netreddit.com A variety of techniques, including Raman spectroscopy, infrared spectroscopy, and X-ray absorption spectroscopy, are used for these studies. acs.orgunict.itatriainnovation.com
Advanced Microscopic and Chromatographic Techniques: Electron microscopy provides high-resolution structural and compositional information at the nanoscale. atriainnovation.com Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Size Exclusion Chromatography (SEC) are used to separate, identify, and quantify the components of complex mixtures, which is essential for analyzing reaction products and assessing the purity of synthesized compounds. numberanalytics.com
Sustainable Chemistry and Circular Economy Principles in Benzimidazole Research
The principles of green chemistry and the circular economy are increasingly influencing chemical research and manufacturing, with a focus on minimizing environmental impact and maximizing resource efficiency. ispe.orginsightssuccessmagazine.comnih.gov
Green Chemistry in Practice: Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.compfizer.com In pharmaceutical manufacturing, this translates to using safer solvents like water or bio-based alternatives, employing catalytic reactions to minimize waste, and designing energy-efficient processes. insightssuccessmagazine.commdpi.com Companies are increasingly adopting these practices to reduce their environmental footprint and operational costs. ispe.orgpfizer.com
Circular Economy Framework: A circular economy is a model of production and consumption that involves sharing, leasing, reusing, repairing, refurbishing, and recycling existing materials and products for as long as possible. numberanalytics.comwhiterose.ac.uk In the context of chemical sciences, this means designing products that can be easily reused or recycled, and treating waste as a valuable resource. mdpi.comrsc.org This approach encourages the use of renewable feedstocks and the development of products that can be safely returned to the biosphere at the end of their life. nih.govmdpi.com
Interactive Data Table: Key Future Research Directions
| Research Area | Key Focus | Potential Impact on this compound Research |
|---|---|---|
| Emergent Synthetic Methodologies | Green chemistry, cascade reactions, MCRs | More efficient, sustainable, and cost-effective synthesis of derivatives. benthamdirect.compharmtech.com |
| Automation in Synthesis | High-throughput synthesis and purification | Rapid generation of large and diverse compound libraries for screening. researchgate.netsigmaaldrich.com |
| Artificial Intelligence & Machine Learning | Predictive modeling, drug design, reaction optimization | Accelerated discovery of new drug candidates and optimized synthetic routes. mednexus.orgijirt.org |
| Novel Biological Target Identification | Target deconvolution, chemical proteomics | Uncovering new therapeutic applications and mechanisms of action. researchgate.netnih.gov |
| Advanced Characterization | In situ and operando spectroscopy | Deeper understanding of reaction mechanisms and material properties under real conditions. acs.orgresearchgate.net |
| Sustainable Chemistry & Circular Economy | Waste reduction, renewable feedstocks, recyclability | Reduced environmental impact of research and manufacturing processes. ispe.orgnih.govmdpi.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 7-(Methylthio)-1H-benzo[d]imidazole, and how can purity be verified?
- Synthesis : A high-yield (92%) method involves condensation of 4-(methylthio)phenyl derivatives with benzene-1,2-diamine under reflux conditions. The reaction is monitored via TLC, and the product is purified by recrystallization using ethanol/water .
- Purity Verification : Characterization includes melting point analysis (225–227°C), IR spectroscopy (NH imidazole stretch at 3345 cm⁻¹, C=N at 1462 cm⁻¹), and (e.g., methylthio proton resonance at δ 2.56 ppm) . HRMS confirms molecular weight and structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Key Techniques :
- : Identifies substituent patterns (e.g., methylthio group at δ 2.56 ppm and aromatic protons at δ 7.21–8.12 ppm) .
- FTIR : Confirms functional groups like NH (3345 cm⁻¹) and C=N (1462 cm⁻¹) .
- HRMS : Validates molecular formula (e.g., CHNS for 7a) with high precision .
Advanced Research Questions
Q. How does the introduction of a methylthio group influence the biological activity of benzimidazole derivatives?
- Mechanistic Insight : The methylthio group enhances lipophilicity, improving membrane permeability and target binding. For example, derivatives with sulfur-containing substituents exhibit increased antimicrobial activity against S. aureus and S. typhi due to thiol-mediated interactions with bacterial enzymes .
- Comparative Studies : Methylthio-substituted derivatives show superior COX-2 inhibition (IC < 1 μM) compared to unsubstituted analogs, attributed to hydrophobic interactions in the enzyme’s active site .
Q. What computational methods are employed to predict the pharmacokinetic properties of this compound derivatives?
- In Silico Tools :
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like EGFR (PDB: 1M17). For example, 2-phenyl derivatives show strong hydrogen bonding with Thr766 and Met793 residues .
- ADMET Prediction : SwissADME or pkCSM predicts oral bioavailability, BBB permeability, and toxicity. Methylthio derivatives often exhibit favorable logP values (2.5–3.5) and low hepatotoxicity risk .
Q. How do structural modifications at specific positions of the benzimidazole core affect inhibitory activity against targets like EGFR or PI3Kα?
- Position-Specific Effects :
- C2 Substitution : 2-Phenyl groups enhance π-π stacking with EGFR’s hydrophobic pocket, increasing inhibitory potency (IC: 0.8–1.2 μM) .
- C7 Modification : Methylthio at C7 improves selectivity for PI3Kα over PI3Kγ (>50-fold) by filling a hydrophobic subpocket near Lys802 .
Methodological Challenges and Solutions
Q. How can researchers address contradictions in reported biological activities of this compound derivatives?
- Root Causes : Variations in assay conditions (e.g., cell lines, ATP concentrations) and purity levels (e.g., ≥95% vs. 90%) lead to discrepancies.
- Resolution Strategies :
- Standardize protocols (e.g., MTT assay with MCF-7 cells, 10% FBS, 48-hour incubation) .
- Validate compound purity via orthogonal methods (HPLC + HRMS) before biological testing .
Q. What advanced catalytic systems improve the efficiency of synthesizing this compound?
- Pd-Catalyzed C-H Activation : Thiourea (TMTU) additives accelerate Pd(II)-mediated intramolecular cyclization, reducing reaction time from 24h to 6h with yields >85% .
- Nano-SiO-Catalyzed Methods : Solvent-free conditions at 80°C enhance atom economy and reduce waste, achieving 90% yield for analogous benzimidazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
